molecular formula C10H8F4O2 B011049 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone CAS No. 101975-15-9

4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone

Cat. No. B011049
M. Wt: 236.16 g/mol
InChI Key: NTVMTPUVGLCMQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated acetophenones, including compounds similar to 4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone, typically involves cross-coupling reactions such as the Suzuki cross-coupling. For example, 4-(2',4'-difluorophenyl)acetophenone was synthesized from 2',4'-difluorophenylboronic acid and 4-bromoacetophenone via the Suzuki cross-coupling mediated by a ligand-free Pd(II) complex, achieving a high yield of 98.7% at 35 ℃ over a reaction time of 20 min (Deng Ji-hua, 2008). These methodologies highlight the efficiency and versatility of cross-coupling reactions in synthesizing fluorinated acetophenones.

Molecular Structure Analysis

Molecular structure analysis of fluorinated compounds often involves techniques such as single crystal X-ray diffraction, which provides detailed information on molecular geometry and crystal packing. The structural characterization of similar fluorinated compounds has shown complex molecular arrangements and interaction patterns, indicating the significant influence of fluorination on molecular structure and stability. For example, compounds with complex fluorinated structures have been analyzed to reveal detailed geometric configurations and intermolecular interactions, showcasing the intricate nature of these molecules (Fabrice Pointillart et al., 2009).

Chemical Reactions and Properties

Fluorinated acetophenones participate in various chemical reactions, demonstrating unique reactivity due to the presence of fluorine atoms. Electrophilic and nucleophilic fluorination are common reactions, leading to the synthesis of para-substituted α-fluoroacetophenones with varying yields depending on the electronic properties of the substituents (Erik Fuglseth et al., 2008). These reactions underscore the versatility of fluorinated acetophenones in organic synthesis.

Scientific Research Applications

Synthetic Methodology Development

The development of green synthetic methodologies for pharmaceutical intermediates highlights the significance of acetophenone derivatives in research. A notable study focused on the acylation of thioanisole to produce 4-(methylthio)acetophenone, an intermediate for NSAID synthesis, using solid acids as catalysts. This method presents an environmentally friendly alternative to traditional processes involving corrosive catalysts, demonstrating an application of acetophenone derivatives in optimizing industrial-scale pharmaceutical synthesis (Yadav & Bhagat, 2005).

NMR Spectroscopy in Structure Elucidation

The role of acetophenone derivatives in structural analysis is evidenced by the use of NMR spectroscopy to differentiate isomers of chlorophenoxy-chloro-acetophenone. This study underscores the utility of acetophenone derivatives in the precise structural characterization of complex molecules, which is crucial for drug development and chemical research (Liu Guang-shen, 2008).

Electrochemical Studies

Research on the electrocarboxylation of acetophenone in ionic liquids provides insights into the influence of proton availability on product distribution, showcasing the potential of acetophenone derivatives in electrochemical synthesis processes. Such studies contribute to the development of sustainable chemical synthesis methods, highlighting the versatility of acetophenone derivatives in facilitating eco-friendly chemical transformations (Zhao et al., 2014).

Cross-Coupling Reactions

The synthesis of fluorinated acetophenone derivatives via cross-coupling reactions illustrates the application of acetophenone in creating compounds with potential pharmaceutical relevance. Such synthetic pathways enable the production of complex molecules with specific properties, demonstrating the role of acetophenone derivatives in medicinal chemistry research (Wang Shuang-shou, 2008).

properties

IUPAC Name

1-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-6(15)7-2-4-8(5-3-7)16-10(13,14)9(11)12/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVMTPUVGLCMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603503
Record name 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(1,1,2,2-Tetrafluoroethoxy)acetophenone

CAS RN

101975-15-9
Record name 1-[4-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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